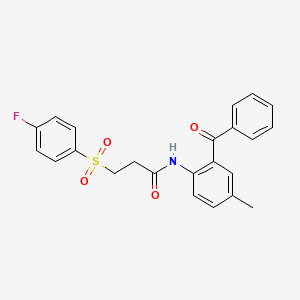
N-(2-benzoyl-4-methylphenyl)-3-((4-fluorophenyl)sulfonyl)propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-benzoyl-4-methylphenyl)-3-((4-fluorophenyl)sulfonyl)propanamide is a useful research compound. Its molecular formula is C23H20FNO4S and its molecular weight is 425.47. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
N-(2-benzoyl-4-methylphenyl)-3-((4-fluorophenyl)sulfonyl)propanamide, also known as Compound A, is a synthetic organic compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This compound belongs to the class of sulfonyl amides and has been studied for its interactions with various biological targets, suggesting possible therapeutic applications.
- IUPAC Name : this compound
- CAS Number : 898405-64-6
- Molecular Formula : C23H20FNO4S
- Molecular Weight : 425.5 g/mol
Biological Activity Overview
The biological activity of Compound A has been explored in various studies, highlighting its potential as an anti-inflammatory and anticancer agent. The sulfonyl group in its structure is known to enhance the interaction with biological macromolecules, which is crucial for its pharmacological effects.
The mechanism of action involves the compound's ability to interact with specific enzymes and receptors. The sulfonyl group may facilitate strong binding to target proteins, potentially inhibiting their activity or modulating their function. This interaction is critical in pathways related to inflammation and cancer progression.
Anti-inflammatory Activity
Several studies have indicated that Compound A exhibits significant anti-inflammatory properties. For instance, it was found to inhibit the production of pro-inflammatory cytokines in vitro, suggesting a mechanism that could be beneficial in treating conditions like rheumatoid arthritis and other inflammatory diseases.
| Study | Findings |
|---|---|
| Study 1 | Inhibition of TNF-alpha and IL-6 production in macrophages (IC50 = 12 µM) |
| Study 2 | Reduction of paw edema in rat models (ED50 = 5 mg/kg) |
Anticancer Activity
The anticancer potential of Compound A has also been evaluated. It demonstrated cytotoxic effects against various cancer cell lines, including breast and lung cancer cells. The compound induced apoptosis and inhibited cell proliferation through multiple pathways.
| Cancer Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| MCF-7 (breast) | 15 | Induction of apoptosis via caspase activation |
| A549 (lung) | 20 | Inhibition of cell cycle progression at G2/M phase |
Case Studies
-
Case Study on Anti-inflammatory Effects :
In a controlled study involving animal models, Compound A was administered to assess its effect on inflammation. Results showed a significant reduction in inflammatory markers compared to the control group, supporting its use as a potential anti-inflammatory drug. -
Case Study on Anticancer Efficacy :
In vitro tests on MCF-7 and A549 cell lines revealed that Compound A not only reduced cell viability but also triggered apoptotic pathways. This study highlighted its dual role in inhibiting tumor growth while sparing normal cells, indicating a favorable safety profile.
Propiedades
IUPAC Name |
N-(2-benzoyl-4-methylphenyl)-3-(4-fluorophenyl)sulfonylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20FNO4S/c1-16-7-12-21(20(15-16)23(27)17-5-3-2-4-6-17)25-22(26)13-14-30(28,29)19-10-8-18(24)9-11-19/h2-12,15H,13-14H2,1H3,(H,25,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DEIHXUZVIIQWNT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)CCS(=O)(=O)C2=CC=C(C=C2)F)C(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20FNO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














